molecular formula C6HBrClF2I B12856714 6-Bromo-2-chloro-3,4-difluoroiodobenzene

6-Bromo-2-chloro-3,4-difluoroiodobenzene

Cat. No.: B12856714
M. Wt: 353.33 g/mol
InChI Key: XAEHFYXORJEKAQ-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3,4-difluoroiodobenzene is an organic compound with the molecular formula C6HBrClF2I and a molecular weight of 353.33 g/mol . This compound is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring. It is typically used in various chemical reactions and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3,4-difluoroiodobenzene can be achieved through various methods, including halogenation reactions. One common approach involves the halogenation of a suitable benzene derivative using reagents such as bromine, chlorine, and iodine under controlled conditions. For example, the Suzuki–Miyaura coupling reaction is often employed for the preparation of such compounds

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are carried out in specialized reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3,4-difluoroiodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of halogenated benzene derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

6-Bromo-2-chloro-3,4-difluoroiodobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3,4-difluoroiodobenzene involves its reactivity with various molecular targets. The halogen atoms on the benzene ring can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. The specific pathways and molecular targets depend on the nature of the reactions and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-2-chloro-3,4-difluoroiodobenzene include:

Uniqueness

What sets this compound apart from these similar compounds is the specific arrangement and combination of halogen atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific chemical reactions and applications.

Properties

Molecular Formula

C6HBrClF2I

Molecular Weight

353.33 g/mol

IUPAC Name

1-bromo-3-chloro-4,5-difluoro-2-iodobenzene

InChI

InChI=1S/C6HBrClF2I/c7-2-1-3(9)5(10)4(8)6(2)11/h1H

InChI Key

XAEHFYXORJEKAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)I)Cl)F)F

Origin of Product

United States

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